2-(4-(6,6-Dimethyl-8-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-yl)-2-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
2-[4-(6,6-dimethyl-8-oxo-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-yl)-2-methoxyphenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-20(2)7-12-17(13(26)8-20)18(25-19(24-12)22-10-23-25)11-4-5-14(15(6-11)28-3)29-9-16(21)27/h4-6,10,18H,7-9H2,1-3H3,(H2,21,27)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWVFDOPNUISPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC(=C(C=C4)OCC(=O)N)OC)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-(6,6-Dimethyl-8-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-yl)-2-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings and case studies.
- Molecular Formula : C20H23N5O4
- Molecular Weight : 397.435 g/mol
- IUPAC Name : 2-[4-(6,6-dimethyl-8-oxo-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-yl)-2-methoxyphenoxy]acetamide
Antimicrobial Activity
Research has shown that compounds with triazole and quinazoline structures often exhibit significant antimicrobial properties. A study highlighted the synthesis of various derivatives that demonstrated potent antibacterial and antifungal activities. The specific compound in focus may share similar properties due to its structural components .
Neuroprotective Effects
Recent investigations into compounds containing triazole rings have indicated potential neuroprotective effects. These compounds may inhibit neuroinflammation and oxidative stress pathways implicated in neurodegenerative diseases. The biological activity of 2-(4-(6,6-Dimethyl-8-oxo...) could be extrapolated based on these findings .
Synthesis and Evaluation
A detailed study synthesized various derivatives of triazoloquinazolines and evaluated their biological activities. The results indicated that modifications to the quinazoline core significantly influenced the biological efficacy against various pathogens .
| Compound | Biological Activity | Reference |
|---|---|---|
| Compound A | Antibacterial | |
| Compound B | Anticancer | |
| Compound C | Neuroprotective |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications at specific positions on the triazole or quinazoline rings can enhance potency and selectivity against target cells or pathogens. Research indicates that substituents on the phenoxy group also play a significant role in modulating activity .
Scientific Research Applications
Chemical Characteristics
Before delving into applications, it is essential to understand the chemical characteristics of the compound:
- Molecular Formula : C28H30N4O3
- Molecular Weight : 470.57 g/mol
- LogP : 5.3457
- Hydrogen Bond Donors/Acceptors : 2/6
- Polar Surface Area : 68.366 Ų
These properties suggest that the compound may exhibit significant lipophilicity and potential for bioactivity.
Anticancer Activity
Recent studies have indicated that derivatives of triazoloquinazoline compounds exhibit notable anticancer properties. The specific structural features of 2-(4-(6,6-Dimethyl-8-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-yl)-2-methoxyphenoxy)acetamide may enhance its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival.
A study demonstrated that triazoloquinazoline derivatives could induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK . This suggests that the compound could be a promising candidate for further development as an anticancer agent.
Antimicrobial Properties
The compound's unique structure may also confer antimicrobial properties. Research has shown that quinazoline derivatives can exhibit activity against various bacterial strains. The presence of the triazole moiety in this compound could enhance its efficacy against resistant strains of bacteria.
In vitro studies have reported that similar compounds possess significant antibacterial activity against Gram-positive and Gram-negative bacteria . This opens avenues for its application in developing new antibiotics or adjunct therapies for existing antimicrobial treatments.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds with similar structures have been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and LOX .
The potential application of this compound in treating inflammatory conditions could be explored through further pharmacological studies.
Case Study 1: Anticancer Efficacy
In a recent experimental study published in Pharmaceutical Research, researchers synthesized several triazoloquinazoline derivatives and evaluated their anticancer activities against various cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics . This highlights the potential of this class of compounds in cancer therapy.
Case Study 2: Antimicrobial Screening
A screening study conducted by a research team assessed the antimicrobial activity of several quinazoline derivatives against clinical isolates of pathogens. The results showed that some compounds inhibited bacterial growth at low concentrations (MIC values), suggesting their potential use as new antimicrobial agents .
Comparison with Similar Compounds
Core Modifications
The triazoloquinazolinone core is shared across several derivatives, but substituents vary significantly:
- 6,6-Dimethyl-9-phenyl derivatives (): The phenyl group at position 9 and dimethyl groups at position 6 are common in analogs, contributing to steric bulk and hydrophobicity .
- Methoxyphenyl variants (): The 4-methoxyphenyl group in 6-(4-Methoxyphenyl)-9-phenyl... highlights the role of methoxy groups in modulating pharmacokinetics .
Side Chain Variations
- Phenoxy acetamide (): Compound 12 features a phenoxy acetamide side chain but lacks the methoxy substitution, suggesting reduced electron-donating effects compared to the target compound .
- Triazole-thiazole hybrids (): Derivatives with triazole-thiazole appendages demonstrate the impact of heterocyclic diversity on bioactivity .
Catalytic Systems
- NGPU catalyst (): A deep eutectic solvent (NGPU) significantly improves reaction times and yields for triazoloquinazolinones (e.g., 85% yield in 2 hours) compared to traditional catalysts like HCl or acetic acid .
- Conventional methods (): Earlier syntheses of 9-aryl triazoloquinazolinones required longer reaction times (8–12 hours) and higher catalyst loads, yielding 55–60% .
Yield and Scalability
- The target compound’s synthesis is inferred to align with 9e (55.8% yield) and 12 (51% yield), suggesting moderate efficiency .
- highlights solvent-dependent optimization (e.g., DMF vs. ethanol), which may apply to the target compound’s acetamide coupling step .
Pharmacological and Physicochemical Properties
Bioactivity Profiles
Physicochemical Data
Key Research Findings and Trends
Synthesis Advancements: NGPU-catalyzed methods () represent a breakthrough for triazoloquinazolinones, reducing reaction times by 75% compared to earlier protocols .
Substituent Effects : Methoxy groups () enhance solubility, while chlorophenyl groups () may improve receptor binding via halogen interactions .
Bioactivity Correlations: The triazoloquinazolinone core is a privileged scaffold for CNS and antimicrobial targets, as seen in multiple studies .
Q & A
Q. What synthetic routes are recommended for the preparation of 2-(4-(6,6-Dimethyl-8-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-yl)-2-methoxyphenoxy)acetamide?
The synthesis typically involves multi-step reactions starting with the formation of the triazoloquinazoline core, followed by functionalization with methoxyphenoxy and acetamide groups. Key steps include:
- Core synthesis : Cyclocondensation of substituted quinazoline precursors with triazole intermediates under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
- Functionalization : Coupling reactions (e.g., nucleophilic substitution or amidation) to introduce the methoxyphenoxy and acetamide moieties. These steps often require catalysts like EDCI/HOBt for amide bond formation .
- Purification : Column chromatography or recrystallization to isolate the final product, monitored by TLC for reaction completion .
Q. Which spectroscopic and chromatographic methods are critical for structural validation?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with key signals for the triazole (δ 8.1–8.3 ppm) and quinazoline carbonyl (δ 165–170 ppm) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide and quinazolinone) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- HPLC : Assesses purity (>95% for biological testing) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What safety protocols are essential for laboratory handling?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to minimize inhalation of dust/aerosols .
- Waste Disposal : Collect organic by-products in designated containers for hazardous waste .
Advanced Research Questions
Q. How can researchers optimize reaction yields and minimize by-products?
- Computational Reaction Design : Employ quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways .
- Condition Screening : Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst ratio). For example, increasing reaction time from 12 to 24 hours improved yields by 15% in triazoloquinazoline syntheses .
- By-Product Analysis : LC-MS or preparative TLC to isolate and characterize impurities, enabling pathway adjustments .
Q. What strategies resolve discrepancies between computational docking predictions and experimental bioactivity data?
- Multi-Method Validation : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to assess binding stability .
- In Vitro/In Vivo Correlation : Validate docking results with enzyme inhibition assays (e.g., MIC tests for antimicrobial activity) and animal models. For example, a compound with a docking score of -9.2 kcal/mol showed IC₅₀ = 12 µM in kinase inhibition assays .
- Structural Analog Comparison : Compare activity trends across derivatives (Table 1) to identify critical substituents .
Table 1 : Comparative Bioactivity of Triazoloquinazoline Derivatives
| Compound Substituents | Target Activity | IC₅₀/EC₅₀ (µM) | Reference |
|---|---|---|---|
| Methoxy-phenyl | Anticancer (HeLa) | 8.2 | |
| Trifluoromethyl-phenyl | Antibacterial (E. coli) | 15.4 | |
| Ethoxy-phenyl | Kinase Inhibition | 10.1 |
Q. How to address solubility challenges in biological assays?
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) for in vitro studies, ensuring no solvent interference .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Nanoparticle Encapsulation : Lipid-based carriers improve bioavailability in in vivo models .
Q. What methodologies analyze metabolic stability and degradation pathways?
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- Forced Degradation Studies : Expose to acidic/alkaline, oxidative, and photolytic conditions to identify labile sites (e.g., triazole ring stability at pH 2–9) .
Methodological Notes
- Contradiction Management : If biological activity varies between studies, cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .
- Advanced Characterization : X-ray crystallography or cryo-EM for target-bound structural insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
